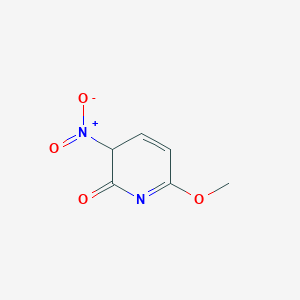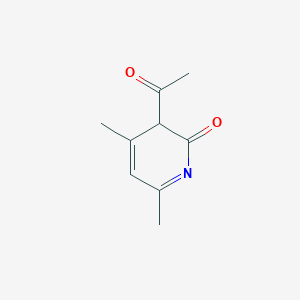
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid, also known as 4,5,6,7,8-pentahydroxy-2-oxo-octanoic acid, is a compound with the molecular formula C8H14O8 and a molecular weight of 238.19 g/mol . This compound is characterized by its multiple hydroxyl groups and a keto group, making it a polyhydroxy acid. It is also referred to as 2-dehydro-3-deoxy-D-octonate .
Vorbereitungsmethoden
The synthesis of Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid can be achieved through various synthetic routes. One common method involves the oxidation of corresponding polyhydroxy alcohols using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Industrial production methods may involve the use of biocatalysts or microbial fermentation processes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acyl chlorides). Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted compounds, and esters .
Wissenschaftliche Forschungsanwendungen
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. It may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid can be compared with other polyhydroxy acids and keto acids. Similar compounds include:
4,5,6,7,8-Pentahydroxy-2-keto-caprylic acid: Another polyhydroxy keto acid with similar structural features.
2-Dehydro-3-deoxy-D-octonate: A related compound with similar functional groups and reactivity.
The uniqueness of this compound lies in its specific arrangement of hydroxyl and keto groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H17NO8 |
|---|---|
Molekulargewicht |
255.22 g/mol |
IUPAC-Name |
azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8.H3N/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16;/h3,5-7,9-10,12-14H,1-2H2,(H,15,16);1H3 |
InChI-Schlüssel |
ZJSFAVCABSVXKL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


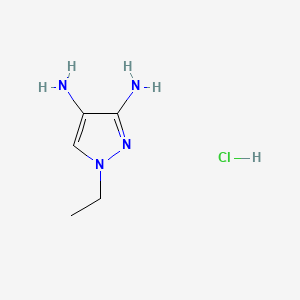
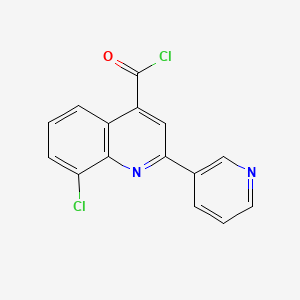
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
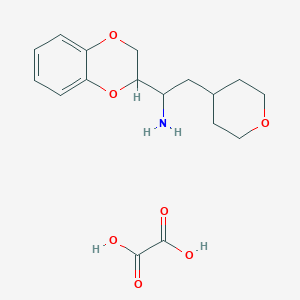
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
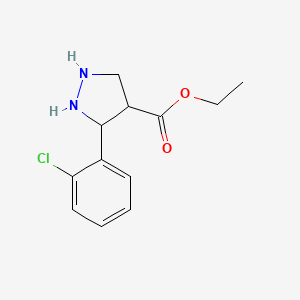
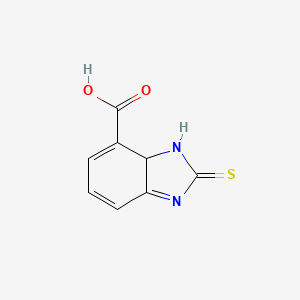
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)

